

Spectroscopic Data Analysis of Pyrrolosporin A: A Technical Guide

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Compound of Interest

Compound Name: Pyrrolosporin A

Cat. No.: B15565425

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Introduction

Pyrrolosporin A is a macrolide antibiotic with significant antitumor and antimicrobial properties.[1] Isolated from *Micromonospora* sp., this complex natural product features a distinct chemical architecture, including a pyrrole moiety, which contributes to its biological activity.[1][2] Its molecular formula is $C_{44}H_{54}Cl_2N_2O_{10}$, with a molecular weight of 841.8 g/mol . [3] The potent biological profile of **Pyrrolosporin A** makes it a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic data analysis of **Pyrrolosporin A**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, which are pivotal for its structural elucidation and characterization.

Spectroscopic Data Presentation

Due to the limited availability of public raw spectroscopic data for **Pyrrolosporin A**, the following tables present representative 1H and ^{13}C NMR chemical shifts and mass spectrometry fragmentation data. These values are based on the analysis of similar pyrrole-containing macrolide antibiotics and are intended to serve as a reference for researchers.

Table 1: Representative 1H NMR Spectroscopic Data for **Pyrrolosporin A**

Chemical Shift (δ) ppm	Multiplicity	Representative Assignment
8.0 - 9.0	br s	NH (Amide)
6.5 - 7.5	m	Aromatic/Vinylic Protons
5.0 - 6.0	m	Vinylic/Sugar Protons
3.0 - 4.5	m	CH-O, CH-N
1.5 - 2.5	m	Aliphatic Protons (CH, CH ₂)
0.8 - 1.5	m	Aliphatic Protons (CH ₃)

Disclaimer: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Spectroscopic Data for **Pyrrolosporin A**

Chemical Shift (δ) ppm	Representative Assignment
160 - 175	C=O (Ester, Amide, Carboxylic Acid)
120 - 140	C=C (Aromatic, Vinylic)
100 - 120	Pyrrole Carbons
60 - 80	C-O, C-N
10 - 40	Aliphatic Carbons (CH, CH ₂ , CH ₃)

Disclaimer: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.

Table 3: Representative Mass Spectrometry Fragmentation Data for **Pyrrolosporin A** (ESI-MS/MS)

m/z (Mass-to-Charge Ratio)	Proposed Fragment
[M+H] ⁺	Protonated Molecular Ion
[M+Na] ⁺	Sodiated Molecular Ion
[M-H ₂ O+H] ⁺	Loss of Water
[M-Sugar moiety+H] ⁺	Glycosidic Bond Cleavage
Various	Fragmentation of the Macrolide Ring

Disclaimer: The fragmentation pattern is a prediction based on the structure of **Pyrrolosporin A** and typical behavior of similar compounds under ESI-MS/MS conditions.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for NMR and mass spectrometry analysis of natural products like **Pyrrolosporin A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **Pyrrolosporin A** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
- **¹H NMR Spectroscopy:** Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400-600 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Acquire a one-dimensional carbon NMR spectrum. This typically requires a higher number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
- **2D NMR Spectroscopy:** To fully elucidate the structure, a suite of two-dimensional NMR experiments should be performed. This includes:

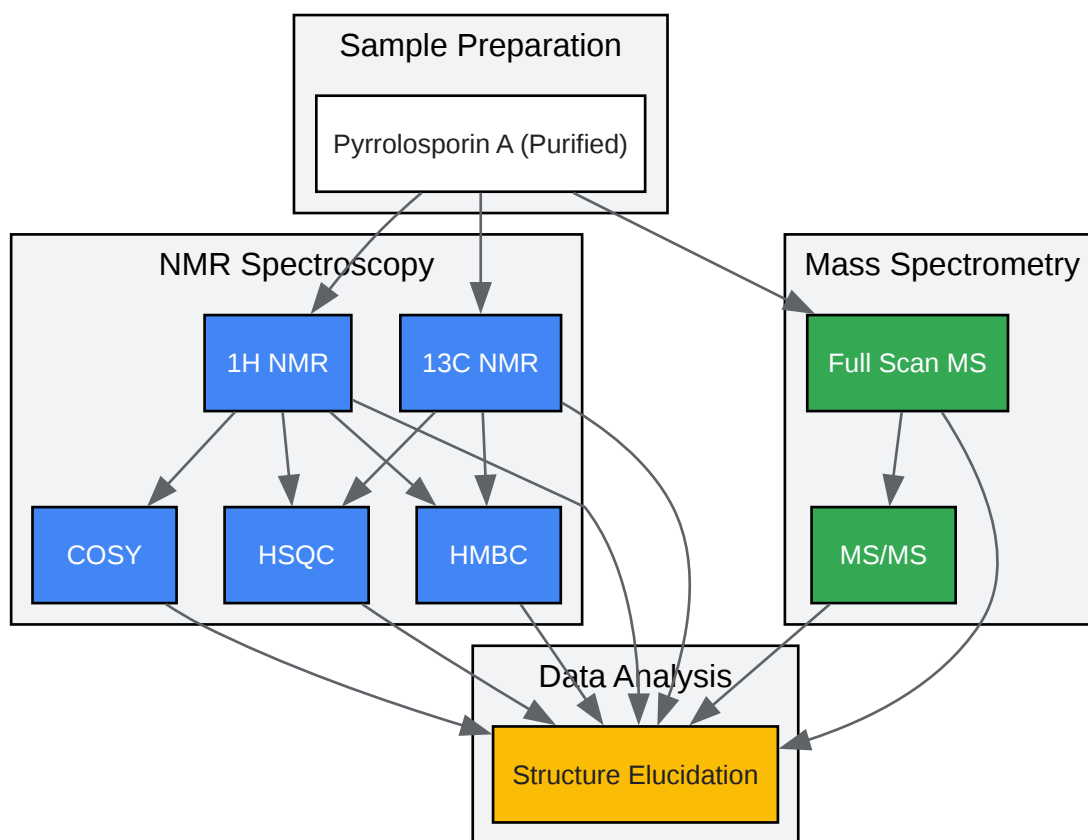
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Pyrrolosporin A** (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Ionization: Electrospray ionization (ESI) is a common and suitable technique for analyzing macrolides like **Pyrrolosporin A** due to its soft ionization nature, which typically produces intact molecular ions.
- Mass Analysis:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ($[M+H]^+$, $[M+Na]^+$, etc.). High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential for determining the elemental composition.
 - Tandem MS (MS/MS): Perform fragmentation of the selected molecular ion to obtain structural information. This is typically done using collision-induced dissociation (CID). The resulting fragment ions provide insights into the different structural motifs within the molecule.

Mandatory Visualizations

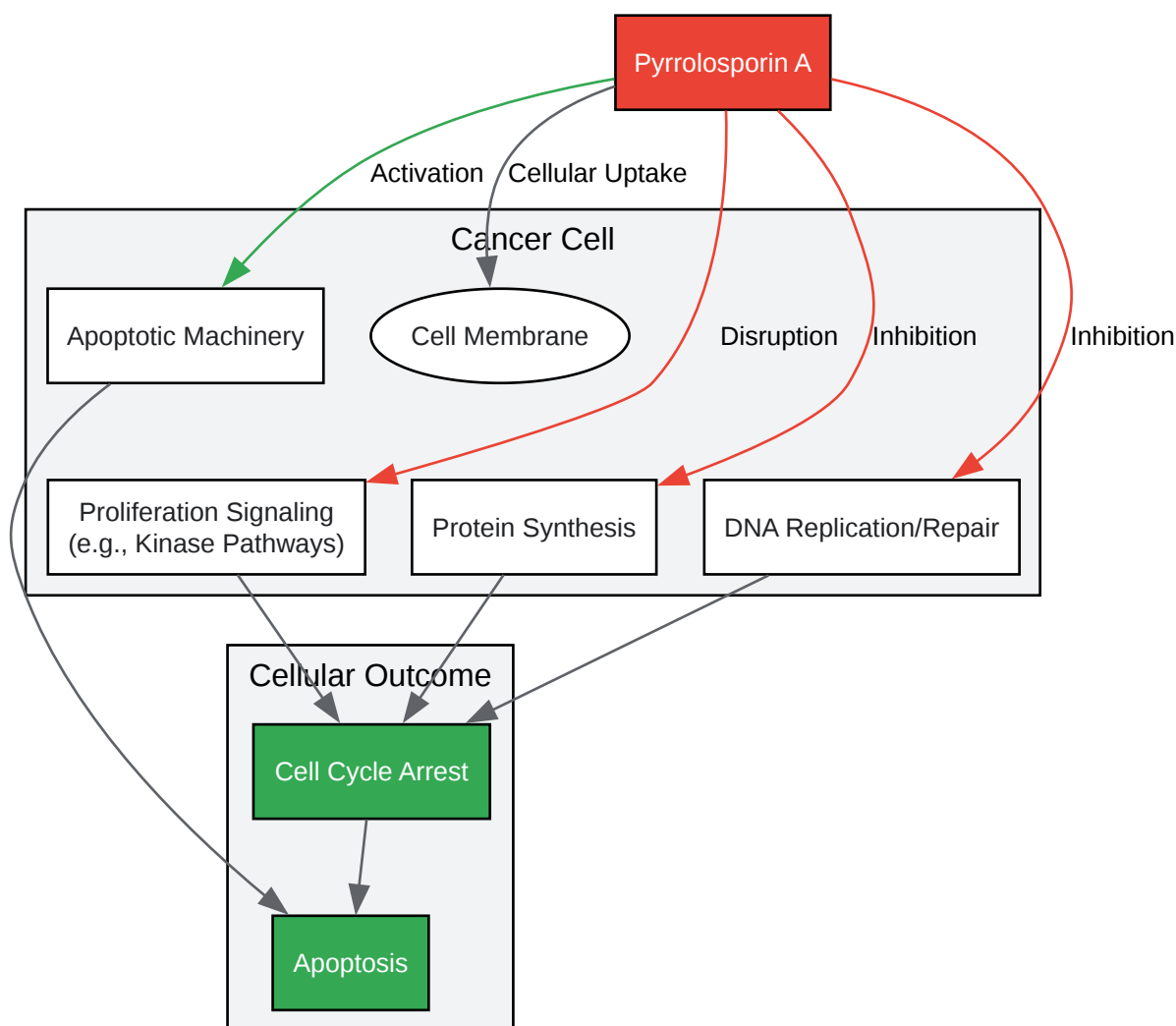
Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for spectroscopic analysis of **Pyrrolosporin A**.

Generalized Signaling Pathway for an Antitumor Antibiotic



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Caption: Generalized mechanism of action for an antitumor antibiotic.

Conclusion

Pyrrolosporin A stands out as a promising natural product with significant therapeutic potential. A thorough spectroscopic analysis is fundamental to understanding its complex structure and for any future drug development efforts, including synthetic modifications and structure-activity relationship (SAR) studies. While specific published spectroscopic data for **Pyrrolosporin A** is scarce, this guide provides a framework for its analysis based on established techniques and representative data from related compounds. The detailed experimental protocols and workflows presented herein offer a practical starting point for researchers aiming to investigate **Pyrrolosporin A** and other complex natural products.

Further research into its mechanism of action and specific cellular targets will be crucial in realizing its full therapeutic potential.

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References

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